4-Chloro-8-propoxyquinoline

描述

Historical Context and Significance of Quinoline (B57606) Derivatives in Organic Chemistry Research

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, was first isolated from coal tar in 1834. nih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure, known as the quinoline nucleus, is a significant pharmacophore in medicinal chemistry, forming the backbone of many synthetic compounds with a wide range of pharmacological activities. jetir.orgorientjchem.org

The history of quinoline derivatives is closely intertwined with the development of synthetic drugs. A pivotal moment came in 1891 when it was observed that methylene (B1212753) blue, a synthetic dye, possessed antimalarial properties. This discovery spurred the synthesis of various quinoline-based compounds, leading to the development of pamaquine, an 8-aminoquinoline (B160924) derivative, in the 1920s. jetir.org Subsequently, other quinoline derivatives like chloroquine (B1663885) and quinine (B1679958) became cornerstone treatments for malaria. nih.gov

Beyond their antimalarial applications, quinoline derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgijpsjournal.com This versatility has made the quinoline scaffold a subject of intense research in organic and medicinal chemistry for the development of new therapeutic agents. orientjchem.org The ability to modify the quinoline ring with various substituents allows for the fine-tuning of its chemical and pharmacological properties. jetir.org

Overview of the 4-Chloro-8-propoxyquinoline Chemical Entity in Scholarly Contexts

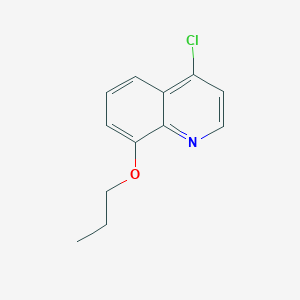

This compound is a specific derivative of quinoline that features a chlorine atom at the 4th position and a propoxy group at the 8th position of the quinoline ring. Its chemical formula is C₁₂H₁₂ClNO. uni.lu

| Property | Value |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.69 g/mol |

| IUPAC Name | This compound |

| InChI Key | PPYMIVOMBONZGI-UHFFFAOYSA-N |

| Physical Form | Powder |

| Purity | 95% |

| This data is compiled from various sources. uni.lusigmaaldrich.com |

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure is of interest due to the known influence of both chloro and alkoxy substituents on the chemical and biological properties of the quinoline ring system.

Rationale for Advanced Investigation of Chloro- and Alkoxy-Substituted Quinolines

Chloro-Substituted Quinolines: The presence of a halogen atom, such as chlorine, on the quinoline ring is a key feature in many biologically active compounds. sci-hub.se Halogen substitution can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, 4-aminoquinolines, which include the well-known antimalarial drug chloroquine, highlight the importance of the chlorine substituent for activity. nih.gov Research has shown that halo-quinolines are being explored for their potential anticancer activities. sci-hub.se The position of the halogen is critical; for example, studies on related quinolines have shown that a chlorine at position 6 can have a different effect on antimalarial activity compared to other positions.

Alkoxy-Substituted Quinolines: The introduction of an alkoxy group, such as a propoxy group, can also significantly modulate the properties of the quinoline scaffold. The size and nature of the alkyl chain in the alkoxy substituent can influence the molecule's solubility, membrane permeability, and steric interactions. sci-hub.se For example, the synthesis of various 4-alkoxy-7-chloroquinolines has been a subject of study to understand their structural properties, such as π–π stacking interactions, which are important in supramolecular chemistry and material science. researchgate.net The presence of alkoxy groups can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. lookchem.com

The combination of both chloro and alkoxy substituents on the quinoline ring, as seen in this compound, presents a compelling case for further investigation. This combination offers the potential for synergistic or unique effects on the molecule's physicochemical and biological profile, making it a valuable subject for research in drug discovery and materials science.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-8-propoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-2-8-15-11-5-3-4-9-10(13)6-7-14-12(9)11/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYMIVOMBONZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC2=C(C=CN=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 8 Propoxyquinoline and Analogs

Foundational Strategies for Quinoline (B57606) Core Construction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a common structural motif in medicinal chemistry. Its synthesis has been the subject of extensive research for over a century, leading to a variety of robust and versatile methods for its construction.

Established Cyclization and Condensation Pathways

The classical synthesis of the quinoline ring system often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. These condensation and cyclization reactions form the bedrock of quinoline chemistry. frontiersin.org Several named reactions are central to this approach, each offering different advantages depending on the desired substitution pattern.

Key classical methods include:

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through a cyclization of an α,β-unsaturated aldehyde (acrolein), formed in situ from the dehydration of glycerol.

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones directly with anilines in the presence of a Lewis acid or Brønsted acid. It is generally more versatile than the Skraup method.

Combes Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.

Friedländer Synthesis: This pathway involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). This method offers excellent control over the regiochemistry of the final product. rsc.org

These foundational strategies provide reliable access to a wide array of substituted quinoline cores, which can then be further functionalized.

| Reaction Name | Reactants | Key Reagents/Conditions | Typical Product |

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Unsubstituted or Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid (e.g., HCl, ZnCl₂) | 2- and/or 4-Substituted Quinoline |

| Combes Synthesis | Aniline, β-Diketone | Acid Catalyst (e.g., H₂SO₄) | 2,4-Disubstituted Quinoline |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, α-Methylene Carbonyl | Base or Acid Catalyst | Polysubstituted Quinoline |

Routes to Halogenated Quinoline Scaffolds

The introduction of a halogen atom, specifically chlorine, onto the quinoline scaffold is a critical step in the synthesis of the target molecule. Halogenated quinolines can be prepared through two primary approaches: by using halogenated starting materials in a classical quinoline synthesis or by direct halogenation of a pre-formed quinoline ring.

Starting with a halogenated aniline in a reaction like the Skraup or Doebner-von Miller synthesis is a common strategy. For example, using a chloroaniline allows for the direct incorporation of a chlorine atom onto the benzene portion of the quinoline ring. google.com

Alternatively, direct chlorination of the quinoline core can be achieved. The 4-position (or γ-position) of the quinoline ring is susceptible to nucleophilic substitution, especially when a good leaving group is present. A common precursor for this is a 4-hydroxyquinoline (B1666331) (or quinolin-4-one), which can be readily converted to a 4-chloroquinoline (B167314) using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netmdpi.com This conversion is a key step in many synthetic sequences. For instance, 4-hydroxy-8-tosyloxyquinoline has been successfully chlorinated to 4-chloro-8-tosyloxyquinoline in excellent yield (94%) using phosphorus oxychloride. researchgate.net

Targeted Introduction of the Propoxy Moiety at C-8 Position

The 8-propoxy group is another key feature of the target molecule. Its introduction requires the presence of a hydroxyl group at the C-8 position of the quinoline ring, which can then undergo etherification.

Etherification Reactions for Alkoxyquinoline Synthesis

The most common method for forming the 8-propoxy bond is through a Williamson ether synthesis. This reaction involves the deprotonation of an 8-hydroxyquinoline (B1678124) precursor with a base to form a more nucleophilic phenoxide, which then reacts with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) via an Sₙ2 reaction. organic-chemistry.org

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed to facilitate the reaction. The phenolic hydroxyl group at the C-8 position is acidic enough to be deprotonated under these conditions, enabling the subsequent alkylation. nih.gov

| Reagent Type | Examples | Role in Etherification |

| 8-Hydroxy Precursor | 8-Hydroxyquinoline, 4-Chloro-8-hydroxyquinoline | Provides the oxygen atom for the ether linkage |

| Propylating Agent | 1-Bromopropane, 1-Iodopropane, Propyl tosylate | Provides the n-propyl group |

| Base | K₂CO₃, NaH, NaOH | Deprotonates the hydroxyl group to form a nucleophilic alkoxide |

| Solvent | DMF, Acetone, Acetonitrile (B52724) | Provides a medium for the reaction |

Precursor Design and Synthesis for Propoxy Group Incorporation

The key precursor for introducing the C-8 propoxy group is an 8-hydroxyquinoline derivative. 8-Hydroxyquinoline itself can be synthesized via several methods, including the Skraup reaction using 2-aminophenol (B121084) as the starting aniline.

In a multi-step synthesis, it is often necessary to use protecting groups to prevent unwanted side reactions. For instance, if other functional groups are present that might react with the etherification reagents, the 8-hydroxyl group might be introduced late in the synthetic sequence. Conversely, if reactions are needed at other positions (like the C-4 position), the 8-hydroxyl group might be protected, functionalization carried out elsewhere, and the protecting group removed before the final etherification step. researchgate.net A common protecting group for hydroxyls is the tosyl group, which can be removed under specific conditions. researchgate.net

Synthetic Approaches for 4-Chloro-8-propoxyquinoline via Sequential Functionalization

The synthesis of this compound requires a logical sequence of the reactions described above. The order of the chlorination and etherification steps is a critical consideration in designing an efficient synthetic route. Two plausible pathways are generally considered.

Pathway A: Etherification followed by Chlorination

Synthesis of 8-Propoxy-4-quinolone: This approach would begin with the synthesis of an 8-hydroxy-4-quinolone precursor. The 8-hydroxyl group would first be etherified with a propyl halide.

Chlorination: The resulting 8-propoxy-4-quinolone would then be treated with a chlorinating agent like phosphorus oxychloride to convert the 4-oxo group into the 4-chloro group.

Pathway B: Chlorination followed by Etherification

Synthesis of 4-Chloro-8-hydroxyquinoline: This is often the more common and strategically sound approach. The synthesis starts with a precursor like 4,8-dihydroxyquinoline. The 8-hydroxyl group can be selectively protected (e.g., as a tosylate). researchgate.net

Chlorination: The 4-hydroxyl group is then converted to a 4-chloro group using POCl₃. researchgate.net

Deprotection and Etherification: The protecting group at C-8 is removed to yield 4-chloro-8-hydroxyquinoline. researchgate.net This intermediate is then subjected to Williamson ether synthesis with a propyl halide and base to yield the final product, this compound.

This second pathway often provides better control and avoids potential side reactions that might occur when chlorinating a molecule that already contains the ether linkage. The synthesis of 4-chloro-8-hydroxyquinoline from 4-chloro-8-tosyloxyquinoline has been documented, providing a direct precursor for the final etherification step. researchgate.net

Chlorination Techniques at the C-4 Position

The introduction of a chlorine atom at the C-4 position of the quinoline nucleus is a critical step in the synthesis of this compound. This transformation is typically achieved through the conversion of a 4-hydroxyquinoline precursor. The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃).

The general reaction involves heating the corresponding 4-hydroxy-8-propoxyquinoline with phosphorus oxychloride, often in the presence of a tertiary amine base such as triethylamine (B128534) or N,N-diethylaniline to neutralize the generated hydrochloric acid. The reaction mechanism proceeds through the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

A similar chlorination has been reported in the synthesis of 3-propanoyl-4-chloro-8-methoxyquinoline, where 3-propanoyl-8-methoxy-4(1H)-quinolone was refluxed with phosphorus oxychloride to yield the desired product. prepchem.com Another example is the preparation of 4-chloro-6,7-dimethoxyquinoline (B44214), where the corresponding 4-hydroxy derivative is chlorinated using phosphorus oxychloride. google.com

Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) can also be employed, though phosphorus oxychloride remains the reagent of choice due to its efficiency and selectivity for this transformation. google.com

Alkylation Methods for the 8-Propoxy Group

The introduction of the 8-propoxy group is commonly accomplished via the Williamson ether synthesis. This method involves the O-alkylation of 8-hydroxyquinoline or a suitable derivative with a propyl halide, typically 1-bromopropane or 1-iodopropane, in the presence of a base.

The reaction is initiated by the deprotonation of the hydroxyl group at the C-8 position by a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with the propyl halide to form the desired ether linkage. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile being preferred to facilitate the SN2 reaction.

For instance, 8-hydroxyquinoline derivatives have been O-propargylated using propargyl bromide in the presence of potassium carbonate in acetone, with yields ranging from 30% to 98%. tubitak.gov.tr This demonstrates the feasibility and efficiency of the Williamson ether synthesis for the alkylation of the 8-hydroxyquinoline scaffold.

Comparative Analysis of Synthetic Efficiencies and Yields for Related Quinoline Derivatives

| Derivative | Chlorination Reagent | Chlorination Yield (%) | Alkylation Method | Alkylation Yield (%) |

| 4-Chloro-8-methoxyquinoline | POCl₃ | Not specified | Not specified | Not specified |

| 4-Chloro-6,7-dimethoxyquinoline | POCl₃ | 75 | N/A | N/A |

| 2-Substituted 8-propargyloxyquinolines | N/A | N/A | Williamson ether synthesis | 30-98 |

| 3-Propanoyl-4-chloro-8-methoxyquinoline | POCl₃ | Not specified | N/A | N/A |

This table is generated based on data from available research for related compounds and illustrates the typical range of yields for the key synthetic steps.

The chlorination of 4-hydroxyquinolines to their 4-chloro counterparts generally proceeds with good to excellent yields. For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline from its 4-hydroxy precursor using phosphorus oxychloride reported a yield of 75%. google.com Similarly, the yields for the Williamson ether synthesis to introduce an alkoxy group at the C-8 position can be quite high, as seen in the synthesis of 2-substituted 8-propargyloxyquinoline derivatives, where yields ranged from 30% to 98%. tubitak.gov.tr The variability in the alkylation yield can be attributed to the nature of the substituents on the quinoline ring and the specific reaction conditions employed.

Development of Novel and Sustainable Synthetic Protocols for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. researchgate.netnih.govbenthamdirect.comijpsjournal.comasianpubs.org For the synthesis of this compound and its analogs, several green chemistry approaches are being explored to minimize the use of hazardous reagents and solvents, reduce reaction times, and improve energy efficiency.

One of the most promising sustainable techniques is the use of microwave-assisted synthesis. wjbphs.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. This has been successfully applied to the synthesis of various quinoline derivatives. For instance, a microwave-assisted, catalyst-free, one-pot green synthesis of highly functionalized (4-hydroxy)quinolines in an aqueous medium has been reported, showcasing the potential for environmentally benign quinoline synthesis. rsc.org Microwave-assisted synthesis has also been employed in the preparation of 4-hydroxy-2-quinolone analogues using a bismuth(III) chloride catalyst, further highlighting its utility in generating quinoline scaffolds under greener conditions. nih.govnih.gov

Another area of development is the exploration of one-pot syntheses, which combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent waste. While a specific one-pot synthesis for this compound has not been detailed, the principles can be applied by combining the alkylation and chlorination steps with careful selection of reagents and reaction conditions.

The use of greener solvents and catalysts is also a key aspect of sustainable synthesis. researchgate.net Research into replacing hazardous solvents like DMF with more environmentally friendly alternatives, and the use of recyclable catalysts, are active areas of investigation that could be applied to the synthesis of this compound.

Reactivity and Advanced Chemical Transformations of 4 Chloro 8 Propoxyquinoline

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

Investigation of Diverse Nucleophilic Reagents and Reaction Conditions

A wide array of nucleophiles can be employed to displace the C-4 chlorine, leading to a diverse library of substituted quinolines. These reactions are often facilitated by heat, and in some cases, by acid or base catalysis. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines are common reagents for producing 4-aminoquinoline (B48711) derivatives. Reactions can be carried out under neat conditions at elevated temperatures (80-130 °C) or in solvents like DMF. nih.govnih.gov The use of a base, such as triethylamine (B128534) or sodium carbonate, can improve yields, particularly with less reactive amines. nih.gov

Sulfur Nucleophiles: Thiols, such as ethanethiol (B150549) and thiophenol, readily react with 4-chloroquinolines to form 4-thioether derivatives. mdpi.com These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Other Nucleophiles: Other nucleophiles, including azides and hydrazines, have also been successfully used to substitute the 4-chloro group, yielding 4-azido and 4-hydrazinoquinolines, respectively. researchgate.net These derivatives serve as valuable intermediates for further synthetic transformations. researchgate.net

Modern synthetic techniques have also been applied to these transformations. For instance, microwave irradiation has been shown to accelerate the synthesis of 4-aminoquinolines, often leading to higher yields in significantly shorter reaction times compared to conventional heating. nih.gov

| Nucleophile Type | Specific Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrogen | Alkyl/Aryl Amines | Neat or Solvent (DMF, Alcohol), >120°C, +/- Base | 4-Aminoquinolines | nih.govnih.gov |

| Nitrogen | Hydrazine | Solvent (e.g., Ethanol), Reflux | 4-Hydrazinoquinolines | mdpi.com |

| Sulfur | Alkyl/Aryl Thiols | Solvent, Base (e.g., NaH, Et3N) | 4-Thioether Quinolines | mdpi.com |

| Azide | Sodium Azide | Solvent (e.g., DMF, NMP) | 4-Azidoquinolines | researchgate.net |

| Oxygen | Phenols | Heating, neat, 160°C | 4-Phenoxyquinolines | prepchem.com |

Regioselectivity and Chemo-selectivity in Substitution Processes

Regioselectivity: The preferential substitution at the C-4 position over other positions on the quinoline ring is a well-established phenomenon. Theoretical studies on similar heterocyclic systems, such as 2,4-dichloroquinazolines, show that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient. nih.govresearchgate.net This makes it more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net The adjacent nitrogen atom activates the C-4 position more effectively than the C-2 position for SNAr reactions with many nucleophiles, although the relative reactivity can be influenced by the nucleophile and reaction conditions. researchgate.net In 4-chloro-8-propoxyquinoline, the C-4 position is the only activated site bearing a good leaving group, ensuring high regioselectivity.

Chemo-selectivity: Chemo-selectivity concerns the selective reaction of one functional group in the presence of others. In this compound, the primary challenge is achieving substitution at C-4 without affecting the 8-propoxy group. Under typical SNAr conditions, the ether linkage of the propoxy group is stable. However, in reactions with certain strong nucleophiles or under harsh conditions, cleavage of the ether can occur. For instance, in a related system, the reaction of 4-chloro-8-tosyloxyquinoline with sulfur nucleophiles resulted in simultaneous substitution at C-4 and cleavage of the tosyl protecting group at C-8. researchgate.net This highlights that reaction conditions must be carefully controlled to ensure the desired chemo-selective outcome, preserving the 8-propoxy group if required.

Derivatization to Form New Quaternary Amine or Aryl/Alkyl Substituted Quinolines

The products of the initial nucleophilic substitution serve as platforms for further derivatization.

Aryl/Alkyl Substituted Quinolines: The direct substitution with amines, thiols, and other nucleophiles as described in section 3.1.1 directly yields a variety of new aryl and alkyl substituted quinolines. For example, reacting this compound with butylamine (B146782) yields N-butyl-8-propoxyquinolin-4-amine. nih.gov Similarly, reaction with various anilines produces N-aryl-8-propoxyquinolin-4-amines. nih.gov

Quaternary Amines: The formation of quaternary amine derivatives is typically a two-step process. First, a primary or secondary amine is introduced at the C-4 position via nucleophilic substitution. The resulting 4-aminoquinoline can then be subjected to exhaustive alkylation using an alkyl halide, such as iodomethane, to produce the corresponding quaternary ammonium (B1175870) salt. scholaris.ca This process transforms the tertiary amine (if a dimethylamino group was introduced, for example) into a permanently charged quaternary amine.

Chemical Modifications Involving the 8-Propoxy Group

The 8-propoxy group offers another handle for synthetic modification, allowing for changes to the electronic and steric properties of the quinoline core.

Cleavage and Exchange Reactions of the Alkoxy Chain

The ether linkage of the 8-propoxy group can be cleaved to reveal an 8-hydroxyquinoline (B1678124), a powerful chelating agent. This transformation is typically achieved under strong acidic conditions. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are effective for the dealkylation of aryl ethers. The reaction proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack on the propyl group by a bromide ion, releasing 8-hydroxyquinoline and propyl bromide.

These cleavage reactions allow for the "unmasking" of the 8-hydroxyl group after modifications at the C-4 position have been completed. Furthermore, the resulting 8-hydroxyquinoline can be re-alkylated with different alkyl halides to exchange the propoxy chain for other alkoxy groups, providing a route to a diverse range of 8-alkoxyquinoline analogues.

Remote Functionalization of the Propyl Moiety

Beyond cleavage, the propyl chain itself can be functionalized. While direct C-H functionalization of such a short, unactivated alkyl chain is challenging, advanced synthetic methods are emerging. These strategies, often involving transition-metal catalysis or radical translocation, aim to selectively introduce new functional groups at specific positions along the alkyl chain (e.g., the β or γ carbon). researchgate.netresearchgate.net

For example, radical-based approaches can utilize a directing group to initiate a hydrogen atom transfer (HAT) from a remote C-H bond on the alkyl chain to a radical center. researchgate.net This generates a carbon-centered radical on the propyl chain, which can then be trapped by another reagent to form a new C-C or C-heteroatom bond. While specific examples for this compound are not extensively documented, the principles of remote C-H functionalization have been demonstrated on a wide variety of molecules containing alkyl ether groups, suggesting the potential for creating novel derivatives with functional groups on the propoxy tail. rsc.org

Electrophilic Aromatic Substitution and Directed Functionalization of the Quinoline Ring

General knowledge of electrophilic aromatic substitution on the quinoline ring suggests that reactions such as nitration, sulfonation, and halogenation typically occur at the C5 and C8 positions of the benzo ring, which are activated by the fused pyridine (B92270) ring. However, no specific studies detailing these reactions on the this compound substrate could be located. The directing effects of the existing chloro and propoxy substituents would influence the regioselectivity of such transformations, but without experimental data, any discussion would be purely speculative.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The presence of a chloro group at the 4-position of the quinoline ring suggests that this compound would be a suitable substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A study on the related compound, 4-chloro-8-tosyloxyquinoline, demonstrated successful Suzuki-Miyaura cross-coupling at the 4-position, indicating the potential reactivity of the C4-Cl bond in this compound. However, no specific publications detailing the application of these common cross-coupling reactions directly to this compound were identified. Without such data, it is impossible to provide tables of reaction conditions, catalysts, coupling partners, and yields.

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), such as the Ugi, Passerini, and Mannich reactions, are highly efficient for rapidly building molecular complexity. While the quinoline scaffold is utilized in MCRs, for instance, the Passerini reaction has been reported with 2-chloroquinoline-3-carbaldehyde, there is no available research demonstrating the incorporation of this compound as a component in these or other MCRs.

Advanced Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the proton and carbon frameworks of a molecule, respectively.

The hypothetical ¹H NMR spectrum of 4-Chloro-8-propoxyquinoline would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the propoxy chain. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the oxygen of the propoxy group.

Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic quinoline system and the aliphatic propoxy group would be in characteristic regions.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| H-2 | 8.65 | d | 4.8 | 150.5 |

| H-3 | 7.40 | d | 4.8 | 122.0 |

| C-4 | - | - | - | 145.0 |

| H-5 | 7.70 | d | 8.5 | 127.5 |

| H-6 | 7.25 | t | 7.8 | 120.0 |

| H-7 | 7.50 | d | 7.5 | 128.0 |

| C-8 | - | - | - | 155.0 |

| C-8a | - | - | - | 140.0 |

| C-4a | - | - | - | 125.0 |

| -OCH₂- | 4.10 | t | 6.5 | 70.0 |

| -CH₂- | 1.90 | sextet | 7.0 | 22.5 |

Note: Hypothetical data generated for illustrative purposes.

While 1D NMR provides essential information, complex molecules often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as H-2 and H-3, H-5 and H-6, and H-6 and H-7. It would also confirm the connectivity within the propoxy chain, showing correlations between the -OCH₂-, -CH₂-, and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal at 8.65 ppm would correlate with the carbon signal at 150.5 ppm, confirming the assignment of C-2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton, especially for connecting fragments and identifying quaternary carbons. For example, the protons of the -OCH₂- group would show a correlation to the C-8 carbon of the quinoline ring, confirming the position of the propoxy substituent.

Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) |

|---|---|---|---|

| H-2 | H-3 | C-2 | C-3, C-4, C-8a |

| H-3 | H-2 | C-3 | C-2, C-4, C-4a |

| H-5 | H-6 | C-5 | C-4a, C-7, C-8a |

| H-6 | H-5, H-7 | C-6 | C-8, C-4a |

| H-7 | H-6 | C-7 | C-5, C-8, C-8a |

| -OCH₂- | -CH₂- | -OCH₂- | C-8, -CH₂- |

| -CH₂- | -OCH₂-, -CH₃ | -CH₂- | -OCH₂-, -CH₃ |

Note: Hypothetical data generated for illustrative purposes.

The chemical shifts of nuclei can be influenced by their local environment, including interactions with other molecules. By acquiring NMR spectra at different concentrations, it is possible to study intermolecular interactions such as hydrogen bonding or π-π stacking. In the case of this compound, a concentration-dependent study could reveal tendencies for self-association in solution. For example, upfield or downfield shifts of the aromatic proton signals with increasing concentration could suggest aggregation through stacking of the quinoline rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₁₂H₁₂ClNO), the theoretical exact mass can be calculated.

Hypothetical HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Difference (ppm) |

|---|

Note: Hypothetical data generated for illustrative purposes.

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms. For this compound, common fragmentation pathways could include the loss of the propoxy group or cleavage within the alkyl chain.

Hypothetical Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Formula |

|---|---|---|

| 221/223 | [M]⁺˙ | [C₁₂H₁₂ClNO]⁺˙ |

| 178/180 | [M - C₃H₅]⁺ | [C₉H₇ClNO]⁺ |

| 162/164 | [M - C₃H₇O]⁺ | [C₉H₆ClN]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1 ratio. Hypothetical data generated for illustrative purposes.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. When a molecule like this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending modes, result in the absorption of radiation at characteristic wavenumbers, providing a unique spectral fingerprint of the molecule.

The IR spectrum of this compound is expected to exhibit a series of absorption bands that correspond to the various functional groups present in its structure. The key structural features include the quinoline ring system, the chloro substituent, and the propoxy group.

Quinoline Ring Vibrations: The quinoline core, being an aromatic heterocyclic system, gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com The carbon-carbon stretching vibrations within the aromatic rings (C=C and C=N) produce a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comblogspot.com Specifically, bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ are characteristic of C=C stretching in the aromatic ring. orgchemboulder.comlibretexts.org Out-of-plane (oop) C-H bending vibrations for substituted aromatic rings are also prominent and appear in the 900-675 cm⁻¹ range, with their exact position being indicative of the substitution pattern. orgchemboulder.comblogspot.com

Propoxy Group Vibrations: The propoxy group (-O-CH₂CH₂CH₃) introduces vibrations associated with both the ether linkage and the alkyl chain. The most characteristic absorption for the ether group is the C-O stretching vibration. For an aryl alkyl ether, two distinct bands are expected: an asymmetric C-O-C stretching band typically appearing between 1275-1200 cm⁻¹ and a symmetric stretching band in the 1075-1020 cm⁻¹ range. blogspot.comquimicaorganica.org The aliphatic C-H bonds of the propyl chain will exhibit stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.orgucla.edu Additionally, C-H bending vibrations for the CH₂ and CH₃ groups are expected around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.orguomustansiriyah.edu.iq

Chloro Group Vibrations: The C-Cl stretching vibration for an aryl chloride is typically found in the fingerprint region of the spectrum. This absorption is generally observed in the range of 850-550 cm⁻¹. libretexts.orgorgchemboulder.com The presence of a band in this region can help confirm the chloro-substitution on the quinoline ring.

The following interactive data table summarizes the expected key vibrational modes for this compound and their corresponding characteristic absorption ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic (Quinoline) | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic (Quinoline) | C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |

| Aromatic (Quinoline) | C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Alkyl (Propoxy) | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Alkyl (Propoxy) | C-H Bend | 1470 - 1350 | Medium |

| Aryl Alkyl Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl Alkyl Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Medium |

| Aryl Halide | C-Cl Stretch | 850 - 550 | Medium to Strong |

This table presents generalized data based on characteristic frequencies of functional groups.

By analyzing the positions, intensities, and shapes of the absorption bands in an experimental IR spectrum, researchers can confirm the presence of these key functional groups and verify the molecular structure of this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable for related compounds)

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice. This diffraction produces a unique pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of individual atoms can be determined with high precision, revealing the complete molecular structure.

For a compound like this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information, including:

Confirmation of Connectivity: Unambiguously confirming the atomic connections, including the positions of the chloro and propoxy substituents on the quinoline ring.

Bond Lengths and Angles: Providing precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-O) and bond angles within the molecule. This data is crucial for understanding the electronic environment and potential strain within the ring system.

Molecular Conformation: Determining the conformation of the propoxy side chain relative to the planar quinoline ring.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice. This includes identifying any significant intermolecular forces such as hydrogen bonds, dipole-dipole interactions, or van der Waals forces that stabilize the crystal structure.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can sometimes be a challenging and rate-limiting step. However, the detailed and accurate structural information obtained from this technique is invaluable for chemical research, aiding in structure-activity relationship studies, computational modeling, and a deeper understanding of the compound's chemical properties. The crystal structures of many related quinoline compounds have been determined, demonstrating the feasibility and power of this technique for this class of molecules. orgchemboulder.comblogspot.com

Computational Chemistry and Theoretical Studies of 4 Chloro 8 Propoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of molecules. These methods can predict molecular geometries, energies, and the distribution of electrons, which in turn govern the molecule's reactivity.

Density Functional Theory (DFT) has become a standard method for the quantum mechanical simulation of molecular systems due to its balance of accuracy and computational cost. uncw.edu For 4-Chloro-8-propoxyquinoline, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure (optimized geometry). nih.govnih.gov These calculations minimize the total energy of the molecule by adjusting the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

The presence of the electron-withdrawing chlorine atom at the 4-position and the electron-donating propoxy group at the 8-position is expected to influence the geometry of the quinoline (B57606) ring. DFT calculations can quantify these effects. For instance, studies on similar substituted quinolines have shown that substituents can induce small but significant changes in the bond lengths and angles of the heterocyclic and carbocyclic rings. researchgate.net The energetics of different conformations, particularly those arising from the rotation of the propoxy group, can also be calculated to identify the most stable conformer.

A comparison of calculated and experimental structural data for related compounds, where available, often shows a high degree of correlation, validating the accuracy of the DFT approach. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on related structures)

| Parameter | Predicted Value |

|---|---|

| C4-Cl Bond Length | ~1.74 Å |

| C8-O Bond Length | ~1.37 Å |

| O-C(propyl) Bond Length | ~1.43 Å |

| C-C-C(propyl) Bond Angle | ~109.5° |

Note: These are illustrative values based on typical bond lengths and angles from computational studies on similar molecules.

The electronic properties of a molecule are largely dictated by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly influenced by the electron-donating propoxy group. Conversely, the LUMO is likely to be distributed over the quinoline ring with a significant contribution from the region around the electron-withdrawing chlorine atom. This distribution can be visualized through molecular orbital plots generated from DFT calculations.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 2.5 D |

Note: These are illustrative values based on computational studies of similar chloro- and alkoxy-substituted quinolines.

Molecular Modeling and Docking Simulations for Predicting In Vitro Interactions

Molecular modeling techniques, particularly molecular docking, are crucial for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, in an in vitro setting. These predictions can guide the design of new therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. For this compound, docking studies could be performed against various known protein targets for which quinoline derivatives have shown activity.

The process involves generating a three-dimensional model of this compound and placing it into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography or NMR). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Docking studies on other quinoline derivatives have revealed key interactions, such as hydrogen bonding, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. impactfactor.orgfrontiersin.org For this compound, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein's active site. The propoxy group can engage in hydrophobic interactions, and the chlorine atom can also contribute to binding through halogen bonding or hydrophobic interactions. The results of such simulations can provide hypotheses about the potential biological targets of this compound and guide in vitro experimental validation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.ukchemistrysteps.com For this compound, the propoxy side chain introduces conformational flexibility. The rotation around the C8-O and O-C bonds of the propoxy group can lead to various conformers with different energies.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. This involves rotating the flexible bonds by specific increments and calculating the energy of each resulting conformation. The results can be plotted as a potential energy surface, which shows the energy of the molecule as a function of one or more dihedral angles. The minima on this surface correspond to stable conformers.

Understanding the preferred conformations of this compound is important because the bioactive conformation (the one that binds to a biological target) is often a low-energy conformer. Conformational analysis can thus provide insights into the shape of the molecule that is most likely to be biologically active. Studies on other 8-alkoxyquinolines have highlighted the importance of the conformation of the alkoxy chain for biological activity. escholarship.orgnih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can aid in the structural elucidation and characterization of newly synthesized compounds.

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netresearchgate.nettsijournals.com The magnetic shielding tensors for each nucleus are calculated, and the chemical shifts are then determined relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, the predicted 1H and 13C NMR spectra can be compared with experimental data to confirm the structure. The calculations can help in the assignment of complex spectra, especially for the aromatic protons and carbons of the quinoline ring, whose chemical shifts are influenced by the electronic effects of the chloro and propoxy substituents. For instance, the carbon atom attached to the chlorine (C4) and the one attached to the propoxy group (C8) are expected to show significant shifts in the 13C NMR spectrum. Similarly, the protons on the quinoline ring will have their chemical shifts modulated by the electron-donating and -withdrawing nature of the substituents.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloroquinoline (B167314) |

| 4-aminoquinoline (B48711) |

| 4,7-dichloroquinoline |

| 2-chloroquinoline-3-carboxaldehyde |

| 8-alkoxyquinolines |

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, theoretical studies are invaluable for elucidating potential reaction mechanisms, characterizing transient intermediates, and determining the energetics of transition states. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, established principles of physical organic chemistry and theoretical studies on analogous quinoline systems allow for a detailed and scientifically grounded exploration of its likely reactive pathways.

The primary reaction pathway of interest for this compound is nucleophilic aromatic substitution (SNAr) at the C4 position. The quinoline ring system, with its electron-withdrawing nitrogen atom, activates the ring towards nucleophilic attack, particularly at the α (2- and 4-) positions. The presence of a good leaving group, the chloro atom, at the 4-position further enhances this reactivity.

Theoretical investigations into the SNAr mechanism on chloroquinoline derivatives generally proceed via a two-step process involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. Density Functional Theory (DFT) is a commonly employed computational method for modeling such reactions, providing insights into the geometry and energy of reactants, intermediates, transition states, and products.

A plausible SNAr reaction of this compound with a generic nucleophile (Nu-) can be depicted as follows:

Step 1: Formation of the Meisenheimer Intermediate

The reaction initiates with the attack of the nucleophile on the electron-deficient C4 carbon atom of the quinoline ring. This leads to the formation of a tetrahedral intermediate known as the Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the heterocyclic ring and is stabilized by the delocalization of the negative charge over the quinoline system, including the electronegative nitrogen atom.

Step 2: Departure of the Leaving Group

The aromaticity of the quinoline ring is restored in the second step through the expulsion of the chloride ion. This step involves passing through a second transition state.

Computational studies on similar systems, such as the reaction of 4-chloroquinolines with various nucleophiles, have shown that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. researchgate.netresearchgate.net The energy barrier for this step is influenced by the nature of the nucleophile, the solvent, and the substituents on the quinoline ring. For instance, DFT calculations on the related 2,4-dichloroquinazoline (B46505) system revealed that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient, resulting in a lower activation energy for substitution at this position. mdpi.com

The transition state for the initial nucleophilic attack would involve the partial formation of the C4-Nu bond and a significant degree of charge separation. The geometry of this transition state would be intermediate between the planar reactant and the tetrahedral Meisenheimer complex.

Below is an illustrative data table showcasing hypothetical, yet plausible, DFT-calculated parameters for the SNAr reaction of this compound with a model nucleophile, such as methoxide (B1231860) (CH3O-). These values are based on typical findings for SNAr reactions on activated chloro-aza-aromatic systems.

Table 1: Hypothetical DFT-Calculated Parameters for the SNAr Reaction of this compound with Methoxide

| Parameter | Reactants | Transition State 1 (TS1) | Meisenheimer Intermediate | Transition State 2 (TS2) | Products |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 | -2.5 | -20.7 |

| C4-Cl Bond Length (Å) | 1.74 | 1.98 | 2.45 | 2.90 | - |

| C4-O(Me) Bond Length (Å) | - | 2.10 | 1.45 | 1.40 | 1.36 |

| Charge on Chlorine Atom | -0.18 | -0.55 | -0.85 | -0.98 | -1.00 |

| Imaginary Frequency (cm-1) | - | -350 | - | -150 | - |

Note: These values are illustrative and intended to represent typical computational outputs for such a reaction.

The data in the table illustrates that the first transition state (TS1) is the highest point on the energy profile, confirming that the formation of the Meisenheimer complex is the rate-limiting step. The bond lengths clearly show the progression from reactants, through the transition states and intermediate, to the final product, with the C4-Cl bond elongating and breaking, while the C4-O(Me) bond forms. The imaginary frequencies are characteristic of transition state structures, representing the vibrational mode corresponding to the reaction coordinate.

Furthermore, computational studies can explore the influence of the 8-propoxy group on the reaction mechanism. While this group is not directly involved in the electronic delocalization of the Meisenheimer intermediate to the same extent as substituents at other positions, it can exert steric and electronic effects that may subtly modulate the reactivity of the C4 position and the stability of the transition states.

In addition to nucleophilic substitution, theoretical studies could also investigate other potential reaction pathways, such as radical reactions. For example, computational analysis of the reaction of quinoline with hydroxyl radicals has shown that the attack can occur at various carbon atoms, with the activation barriers being dependent on the position and the solvent environment. researchgate.net

Structure Activity Relationship Sar Studies of 4 Chloro 8 Propoxyquinoline Analogs in Vitro Focus

Rational Design and Synthesis of Analogs for In Vitro Biological Screening

The 8-propoxy group is a lipophilic substituent. The nature of the substituent at the 8-position of the quinoline (B57606) ring has been shown to be important for various biological activities. For instance, studies on other quinoline derivatives have indicated that lipophilic substituents at the C-7 and C-8 positions can be crucial for cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov The propoxy group, with its three-carbon alkyl chain, provides a degree of lipophilicity that can enhance membrane permeability and hydrophobic interactions with target proteins.

The synthesis of 4-chloro-8-propoxyquinoline and its analogs typically begins with the appropriate substituted aniline (B41778), which undergoes a cyclization reaction, such as the Combes quinoline synthesis or the Conrad-Limpach synthesis, to form the quinoline core. Subsequent chlorination at the 4-position and etherification at the 8-position would yield the target scaffold. Analogs can be synthesized by introducing a variety of substituents at different positions of the quinoline ring or by modifying the propoxy group at the 8-position. For example, acylhydrazone derivatives have been synthesized from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde to explore their antiproliferative potential. nih.gov

In Vitro Evaluation of Biological Activities and Potency

The in vitro biological evaluation of this compound analogs would encompass a range of assays to determine their potential as therapeutic agents.

Based on the SAR of related quinoline compounds, analogs of this compound could be screened against a variety of enzymes. For example, the structural similarity to other quinoline-based inhibitors suggests their potential as inhibitors of kinases, proteases, or enzymes involved in inflammatory pathways like COX-2. nih.gov Molecular modeling studies of 4-carboxyl quinoline derivatives have shown that substituents on the quinoline ring can interact with the active site of COX-2, with lipophilic groups at C-7 and C-8 being favorable for activity. nih.gov

A significant area of investigation for quinoline derivatives is their potential as anticancer agents. Analogs of this compound would be tested against a panel of human cancer cell lines to assess their antiproliferative activity. For instance, novel acetylenic thioquinolines bearing a 4-chloro substituent have demonstrated potent antiproliferative activity against human cancer cell lines, with ID50 values in the low microgram per milliliter range, comparable to the standard anticancer drug cisplatin. nih.gov Similarly, a series of 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazones were synthesized and evaluated for their antiproliferative activity against HeLa human cervical cancer cells, with the most potent compound showing an IC50 value of 18.8 μM. nih.gov

The following table summarizes the in vitro antiproliferative activity of some 4-chloroquinoline (B167314) analogs against various cancer cell lines.

| Compound | Cell Line | Activity (ID50/IC50) | Reference |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | SW707 (colorectal adenocarcinoma) | Active | nih.gov |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | CCRF/CEM (leukemia) | Active | nih.gov |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | T47D (breast cancer) | Active | nih.gov |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline | B16 (melanoma) | Active | nih.gov |

| 4-Chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone (Compound 7) | HeLa (cervical cancer) | 18.8 μM | nih.gov |

The quinoline core is central to many antimicrobial and antiparasitic drugs. Therefore, this compound analogs would be profiled for their activity against a range of pathogens. For example, cloxyquin (5-chloroquinolin-8-ol) has shown good in vitro antituberculosis activity against both standard and multidrug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml. nih.gov This suggests that the combination of a chloro and an oxygen-containing substituent on the quinoline ring can be beneficial for antimicrobial activity.

The following table presents the in vitro antituberculosis activity of a related chloro-hydroxyquinoline.

| Compound | Organism | Activity (MIC Range) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 μg/ml | nih.gov |

Identification of Key Structural Determinants for In Vitro Biological Effects

The systematic modification of the this compound scaffold allows for the identification of key structural features that govern biological activity.

The nature and position of substituents on the quinoline ring are critical determinants of biological activity.

Position 4: The chloro group at this position is not only a key pharmacophoric feature in many active compounds but also serves as a synthetic handle for further derivatization. Its replacement with other halogens or functional groups would likely have a significant impact on activity.

Position 8: The propoxy group at this position contributes to the lipophilicity of the molecule. Varying the length and nature of the alkoxy chain could modulate activity. For instance, in a series of 4-alkoxyquinolines evaluated for antimycobacterial potential, the extension of the alkyl chain from methyl to ethyl resulted in a four-fold increase in potency against M. tuberculosis. This highlights the importance of the size and nature of the alkoxy group.

Other Positions: Introduction of substituents at other positions on the quinoline ring, such as methyl, nitro, or amino groups, can further influence the electronic properties, solubility, and steric profile of the molecule, leading to changes in biological activity. For example, the presence of a nitro group at the 8-position in certain 4-chloroquinoline derivatives was explored in the context of antiproliferative agents. nih.gov

Role of the Propoxy Chain and Chloro Group in In Vitro Potency

The in vitro potency of this compound is significantly influenced by the nature and position of its substituents. The propoxy group at the C8 position and the chloro group at the C4 position are key determinants of its biological activity profile.

The chloro group at the C4 position of the quinoline nucleus is another critical feature. The electronegative nature of the chlorine atom creates a permanent dipole moment, rendering the C4 position susceptible to nucleophilic aromatic substitution. tandfonline.com This reactivity is a cornerstone of the synthesis of many 4-aminoquinoline (B48711) derivatives, where the chloro group acts as a leaving group. nih.govnih.gov Beyond its role as a synthetic handle, the electronic properties of the chloro group can directly influence the molecule's interaction with biological targets. In studies of quinolinone-based thiosemicarbazones, the substitution with electron-withdrawing groups like chlorine at various positions on the quinoline ring was found to increase biological activity against Mycobacterium tuberculosis. nih.gov This enhancement is attributed to an increase in molecular volume and a reduction in molecular electronegativity, which may favor binding to the target enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive In Vitro Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable for predicting the in vitro potency of novel analogs and for guiding the design of more effective compounds.

In the realm of quinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. For a series of 2-chloroquinoline (B121035) derivatives with antitubercular activity, these models were able to correlate the chemical structures with their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov The resulting contour maps from these analyses provide a visual representation of the structural features that are favorable or unfavorable for activity, offering crucial insights for the design of new, more potent analogs. nih.gov

Similarly, QSAR studies on quinolinone-based thiosemicarbazones have highlighted the importance of descriptors such as van der Waals volume, electron density, and electronegativity in determining their antituberculosis activity. nih.gov These models, once validated, can serve as powerful predictive tools, reducing the need for extensive and resource-intensive synthesis and in vitro screening of large numbers of compounds. nih.gov The development of robust QSAR models for this compound and its analogs would be a significant step forward in the rational design of new therapeutic agents based on this scaffold.

Mechanistic Investigations of In Vitro Interactions (e.g., heme binding, pH trapping, non-specific binding)

Understanding the mechanism of action of a compound at the molecular level is fundamental to its development as a therapeutic agent. For quinoline-based compounds, several mechanisms of in vitro interaction have been proposed and investigated, including heme binding, pH trapping, and non-specific binding.

While direct evidence for this compound is limited, insights can be drawn from related quinoline structures. For instance, some 4-alkoxyquinolines have been shown to interact with the cytochrome bc1 complex, a key component of the electron transport chain in mycobacteria. nih.gov Molecular docking studies suggest that these compounds bind to the β-subunit of the complex, interacting with specific amino acid residues. nih.gov This interaction disrupts the normal function of the enzyme, leading to inhibition of bacterial growth.

The basic nitrogen atom in the quinoline ring allows for the possibility of pH trapping within acidic cellular compartments, such as lysosomes. This mechanism is well-documented for the antimalarial drug chloroquine (B1663885), a 4-aminoquinoline. The accumulation of the protonated form of the drug within the acidic food vacuole of the malaria parasite is thought to interfere with its ability to detoxify heme, a byproduct of hemoglobin digestion.

Non-specific binding to proteins and other macromolecules is another important consideration in in vitro studies. The interaction of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin (BSA) has been studied, revealing that hydrophobic interactions are the major driving force for complex formation. nih.gov Such binding can influence the free concentration of a compound in an assay, potentially affecting its observed in vitro potency. Understanding the non-specific binding profile of this compound is therefore crucial for the accurate interpretation of in vitro data.

Interactive Data Table: In Vitro Activity of Selected Quinolone Analogs

| Compound | Substituent at C8 | Target Organism | In Vitro Activity (MIC) | Reference |

| 8-Methoxyquinolone | Methoxy | Gram-positive/negative bacteria | Active | nih.gov |

| 8-Ethoxyquinolone | Ethoxy | Gram-positive/negative bacteria | Less Active | nih.gov |

| Cloxyquin | Hydroxy | Mycobacterium tuberculosis | 0.062-0.25 µg/mL | nih.gov |

| 4-Alkoxyquinoline Analog | Various alkoxy groups | Mycobacterium tuberculosis | 0.03-12.32 µM | nih.gov |

Advanced Applications of 4 Chloro 8 Propoxyquinoline in Specialized Chemical Research

Utilization as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of a chloro group at the 4-position of the quinoline (B57606) ring system renders 4-Chloro-8-propoxyquinoline an exceptionally useful intermediate for the construction of more complex molecular architectures. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Research on analogous compounds, such as 4-chloro-8-tosyloxyquinoline, has demonstrated the feasibility of reacting the 4-chloro position with both nitrogen and sulfur nucleophiles to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines in high yields. researchgate.net This reactivity profile suggests that this compound can similarly serve as a precursor to a diverse range of 4-substituted-8-propoxyquinolines.

The propoxy group at the 8-position, while less reactive, plays a crucial role in modulating the electronic properties and solubility of the molecule and its subsequent derivatives. This can be particularly advantageous in tailoring the physicochemical properties of the final products for specific applications. The synthesis of various bioactive aminomethylated 8-hydroxyquinolines often involves precursors with different substitutions on the quinoline core, highlighting the modularity of this synthetic approach. mdpi.com

The versatility of this compound as an intermediate is summarized in the table below, which outlines potential synthetic transformations and the resulting compound classes.

| Starting Material | Reagent/Reaction Condition | Potential Product Class | Significance |

| This compound | Various primary/secondary amines | 4-Amino-8-propoxyquinolines | Precursors to biologically active compounds |

| This compound | Thiols/Thiolates | 4-Thioalkyl-8-propoxyquinolines | Potential for novel therapeutic agents |

| This compound | Organometallic reagents (e.g., Suzuki, Stille coupling) | 4-Aryl/Alkyl-8-propoxyquinolines | Construction of complex carbon skeletons |

| This compound | Alkoxides/Phenoxides | 4-Alkoxy/Aryloxy-8-propoxyquinolines | Fine-tuning of electronic and steric properties |

Development as a Component for Fluorescent Sensors and Chemosensors

Derivatives of 8-hydroxyquinoline (B1678124) are renowned for their fluorescent properties and their ability to act as chemosensors for metal ions. researchgate.netnih.gov These molecules often exhibit fluorescence upon complexation with specific metal ions, making them valuable tools for environmental and biological monitoring. While direct studies on this compound as a fluorescent sensor are not prevalent, its structural similarity to known 8-hydroxyquinoline-based sensors suggests its potential in this area. researchgate.net

The synthesis of fluorescent chemosensors often involves the functionalization of the quinoline core to enhance selectivity and sensitivity towards a target analyte. For instance, diaza-18-crown-6 appended with two 5-chloro-8-hydroxyquinoline (B194070) groups has been shown to be an effective chemosensor for Mg2+. researchgate.net The 4-chloro position of this compound provides a convenient handle for introducing similar chelating moieties, while the 8-propoxy group could influence the photophysical properties of the resulting sensor. The development of 8-amidoquinoline derivatives as fluorescent probes for zinc ions further underscores the adaptability of the quinoline scaffold for sensor design. mdpi.com

The potential of this compound in this field lies in its ability to be transformed into novel sensor molecules with tailored properties.

| Sensor Application | Target Analyte | Principle of Detection | Potential Role of this compound |

| Environmental Monitoring | Heavy metal ions (e.g., Cd2+, Zn2+) | Chelation-enhanced fluorescence | Precursor to a selective fluorescent chemosensor |

| Biological Imaging | Intracellular ions (e.g., Mg2+) | "Off-On" fluorescence switching | Building block for cell-permeable probes |

Exploration in the Field of Organic Electronic Materials

The quinoline nucleus is a component of various organic materials used in electronic devices, such as organic light-emitting diodes (OLEDs), due to its electron-transporting capabilities. nih.gov 8-Hydroxyquinoline derivatives, in particular, are known to form stable metal complexes (e.g., with aluminum, Alq3) that are highly fluorescent and are used as emitter materials in OLEDs. nih.gov

The substitution pattern of this compound offers possibilities for its incorporation into novel organic electronic materials. The 4-position can be functionalized to append other aromatic or electroactive groups, thereby extending the π-conjugated system and tuning the electronic properties of the molecule. The 8-propoxy group can enhance solubility in organic solvents, which is a critical factor for the solution-based processing of thin films for electronic devices. While specific research on this compound in this context is limited, the broader class of quinoline derivatives continues to be an active area of investigation for new electronic materials.

Employment as a Precursor for Chemical Probes in Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. cuny.edu The diverse biological activities exhibited by quinoline derivatives, including antimicrobial and anticancer effects, make them attractive scaffolds for the development of chemical probes. nih.govnih.gov The reactivity of the 4-chloro group in this compound allows for the introduction of various functionalities, including reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of biological targets.

For example, the synthesis of novel acylhydrazones from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde has been shown to yield compounds with antiproliferative activity against human cervical cancer cell lines. nih.gov This indicates that the 4-chloro-quinoline scaffold can be a starting point for generating biologically active molecules. By modifying this compound, it is conceivable to develop probes that can be used to investigate specific biological pathways or to identify novel drug targets.

Contribution to the Synthesis of Agrochemically Relevant Compounds

Quinoline derivatives have also found applications in agriculture as fungicides and antimicrobial agents. mdpi.com For instance, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been incorporated into electrospun materials for antifungal applications, demonstrating the potential of halogenated 8-hydroxyquinolines in crop protection. mdpi.com

The structure of this compound suggests that it could serve as a valuable precursor for the synthesis of new agrochemicals. The 4-chloro position can be substituted to introduce moieties known to confer pesticidal or fungicidal activity. The 8-propoxy group might contribute to the compound's bioavailability and stability in an agricultural setting. Research into 4-alkoxyquinolines has revealed potent and selective activity against Mycobacterium tuberculosis, highlighting the biological potential of this class of compounds which could be extended to agrochemical applications. acs.org

The following table summarizes research on related compounds and the potential implications for this compound in agrochemical development.

| Compound Class | Observed Activity | Potential Application |

| Halogenated 8-hydroxyquinolines | Antifungal | Crop protection |

| 4-Alkoxyquinolines | Antimycobacterial | Development of novel pesticides |

| 4-Aminoquinoline (B48711) derivatives | Antibacterial | Control of plant bacterial diseases |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-8-propoxyquinoline, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution at the 4-position of quinoline derivatives. For example, chlorination of 8-propoxyquinoline using POCl₃ or PCl₅ under reflux (80–100°C) in anhydrous conditions achieves substitution. Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and monitoring via TLC . Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is used for purification. Comparative studies show yields ranging from 45% to 72% depending on solvent polarity and catalyst choice .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 8.9–8.7 ppm (quinoline H-2), δ 1.2–1.4 ppm (propyl -CH₃). ¹³C NMR confirms substitution via shifts at C-4 (δ 110–115 ppm) and C-8 (δ 70–75 ppm for propoxy) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 235.6. Fragmentation patterns distinguish substituent positions .

- HPLC : Use C18 columns (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Retention times vary with propoxy chain conformation .

Q. How can researchers select appropriate purification methods for this compound?

- Methodology : Recrystallization is preferred for high-purity crystalline products (≥95% purity), while column chromatography resolves complex mixtures (e.g., byproducts from incomplete substitution). Solvent selection (e.g., ethanol vs. dichloromethane) impacts recovery rates. Monitor purity via melting point (mp 142–145°C) and HPLC .

Advanced Research Questions